4-Methyl-1-nitro-2-phenoxybenzene

Description

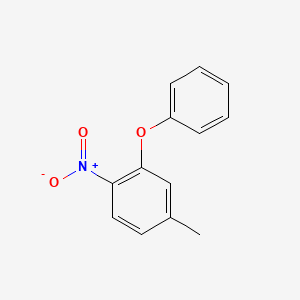

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-methyl-1-nitro-2-phenoxybenzene |

InChI |

InChI=1S/C13H11NO3/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

XHZKAYJBJAVEOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Nitro 2 Phenoxybenzene and Analogues

Classical and Conventional Approaches to Diaryl Ether Synthesis

Traditional methods for diaryl ether synthesis have been instrumental in the field, and their adaptations remain relevant for specific applications.

Adaptations of Williamson Ether Synthesis for Nitro-Substituted Phenols and Aryl Halides

The Williamson ether synthesis is a fundamental reaction in organic chemistry, typically involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of diaryl ethers, this SN2 reaction is adapted by using a phenoxide and an aryl halide. jk-sci.comucalgary.ca However, the direct reaction of a phenoxide with an unactivated aryl halide is generally not feasible. jk-sci.com The synthesis of nitro-substituted diaryl ethers like 4-Methyl-1-nitro-2-phenoxybenzene via this method relies on the activation of the aryl halide by an electron-withdrawing group, such as a nitro group. jk-sci.com

In a typical procedure, a nitro-substituted phenol (B47542) is deprotonated with a base to form the corresponding phenoxide. This nucleophile then attacks an aryl halide. The presence of the nitro group on the aryl halide enhances its electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). Key considerations for this method include the choice of base and solvent. Bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used for the synthesis of aryl ethers. jk-sci.com Dipolar aprotic solvents are often employed to minimize side reactions. jk-sci.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Methyl-2-nitrophenol | Phenyl halide | K₂CO₃ | DMF | This compound |

| Phenol | 2-Chloro-5-methyl-nitrobenzene | NaOH | DMSO | This compound |

Ullmann Condensation and its Modifications for Nitroaromatic Diaryl Ethers

The Ullmann condensation, first reported in the early 20th century, is a copper-promoted reaction that couples an aryl halide with a phenol to form a diaryl ether. wikipedia.orgbeilstein-journals.org This method is particularly useful for the synthesis of complex diaryl ethers, including those with nitro substituents. wikipedia.org The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder, and is typically carried out in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.orgbeilstein-journals.org

Modern modifications of the Ullmann condensation have significantly improved its scope and practicality. These advancements include the use of soluble copper catalysts, often with the addition of ligands, which allow the reaction to proceed at lower temperatures and with lower catalyst loadings. wikipedia.orgbeilstein-journals.org For instance, the use of copper(I) iodide (CuI) with ligands like N,N-dimethylglycine can facilitate the coupling of aryl iodides or bromides with phenols at temperatures as low as 90°C. organic-chemistry.org The presence of electron-withdrawing groups on the aryl halide generally enhances the reaction rate. arkat-usa.org

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-4-methyl-1-nitrobenzene | Phenol | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 |

| 1-Iodo-4-methyl-2-nitrobenzene | Phenol | Cu Powder | None | K₂CO₃ | Pyridine | 150-200 |

Modern Catalytic Strategies for C-O Cross-Coupling

The development of modern catalytic systems has revolutionized the synthesis of diaryl ethers, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods.

Copper-Catalyzed Methodologies for Aryl-Phenol Coupling

Copper-catalyzed C-O cross-coupling reactions have seen significant advancements beyond the traditional Ullmann conditions. The use of well-defined copper catalysts with various ligands allows for the efficient synthesis of diaryl ethers under milder conditions. nih.gov For example, copper(I) complexes with diol ligands have been shown to catalyze the coupling of aryl iodides and bromides with phenols at moderate temperatures. nih.gov These catalytic systems often tolerate a wide range of functional groups. nih.gov The synthesis of diaryl ethers can also be achieved through the copper-catalyzed coupling of phenols with arylboronic acids, a variant of the Chan-Lam coupling reaction. rsc.org A one-pot synthesis of diaryl ethers from diaryliodonium salts has been developed using a copper catalyst, which proceeds under mild conditions. rsc.orgnih.gov

Palladium-Catalyzed Diaryl Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for ether synthesis, have become a powerful tool for forming C-O bonds. organic-chemistry.orgorganic-chemistry.org These methods typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand to couple an aryl halide or triflate with a phenol. organic-chemistry.org The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity. organic-chemistry.org Palladium N-heterocyclic carbene (NHC) catalysts have also emerged as a robust and efficient alternative for the synthesis of diaryl ethers, avoiding the use of air-sensitive and costly phosphine ligands. organic-chemistry.org Direct arylation reactions of nitro-substituted arenes with aryl halides, catalyzed by palladium, can also be used to form biaryl structures, which can be precursors to diaryl ethers. researchgate.netnih.gov

| Aryl Halide | Phenol | Palladium Catalyst | Ligand | Base | Solvent |

| 2-Chloro-5-methylnitrobenzene | Phenol | Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene |

| 2-Bromo-4-methyl-1-nitrobenzene | Phenol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane |

Metal-Free and Green Chemistry Approaches in Etherification

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of metal-free and green chemistry approaches for diaryl ether synthesis.

Metal-free methods often utilize hypervalent iodine reagents, such as diaryliodonium salts, to arylate phenols. organic-chemistry.orgorganic-chemistry.org These reactions can proceed under mild, metal-free conditions, often at room temperature, and tolerate a wide range of functional groups. organic-chemistry.org The use of diaryliodonium salts provides a fast and high-yielding route to diaryl ethers, including sterically hindered ones. organic-chemistry.org

Green chemistry approaches focus on minimizing waste, using less hazardous reagents, and employing more sustainable reaction conditions. researchgate.netmdpi.com This can include the use of microwave irradiation to accelerate reactions, allowing for shorter reaction times and often improved yields. organic-chemistry.org Solvent-free reaction conditions or the use of environmentally benign solvents like water are also key aspects of green chemistry. researchgate.netnih.gov For instance, an efficient, microwave-assisted, ligand-free, and catalyst-free coupling of nitroarenes and phenols has been reported to produce unsymmetrical diaryl ethers. organic-chemistry.org

Regioselectivity and Stereochemical Considerations in Synthesis of Substituted Diaryl Ethers

The synthesis of unsymmetrically substituted diaryl ethers, such as this compound, requires precise control over the reaction to ensure the formation of the desired constitutional isomer. This control, known as regioselectivity, is a paramount consideration in synthetic design. Furthermore, the three-dimensional arrangement of atoms, or stereochemistry, can become a critical factor, particularly in sterically hindered diaryl ethers which may exhibit axial chirality.

Regioselectivity in Diaryl Ether Synthesis

The formation of the ether linkage in compounds like this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions. The regiochemical outcome in these reactions is largely dictated by the electronic properties and positions of the substituents on the aromatic rings.

In the context of an SNAr reaction, a nucleophile (such as a phenoxide) attacks an activated aryl halide. For a substitution to occur, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). libretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgnih.gov The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group (e.g., a halogen). libretexts.orgyoutube.com A meta-positioned EWG has a much smaller effect on the reaction rate. libretexts.orgcymitquimica.com

To synthesize this compound, where the nitro, phenoxy, and methyl groups are in a 1, 2, and 4 position respectively, the choice of starting materials is crucial for ensuring the correct regiochemistry. The most logical SNAr approach would involve the reaction of a phenoxide with an appropriately substituted nitroaromatic compound.

Key Synthetic Routes and Regiochemical Control:

Route A: Reaction of 2-halo-1-nitro-4-methylbenzene with a phenoxide. In this scenario, the nitro group is at position C1, and the leaving group (e.g., -Cl, -F) is at position C2. This ortho-relationship strongly activates the C2 position for nucleophilic attack. The methyl group at C4, being a weak electron-donating group, has a minor electronic influence compared to the powerful activating effect of the nitro group. This pathway is expected to yield the desired product, this compound, with high regioselectivity.

Route B: Reaction of 1-halo-4-methyl-2-nitrobenzene with a phenoxide. Here, the nitro group at C2 is ortho to the leaving group at C1, again providing strong activation for the SNAr reaction. This route would also be expected to lead to the target molecule.

Conversely, attempting the synthesis from other isomers would lead to different products. For instance, reacting 4-chloro-1-methyl-2-nitrobenzene with phenoxide would not be efficient, as the leaving group is not sufficiently activated by the nitro group. The table below illustrates how the selection of reactants dictates the final product isomer in SNAr reactions.

Table 1: Regioselectivity in the SNAr Synthesis of Substituted Diaryl Ethers

| Aryl Halide Reactant | Nucleophile | Expected Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| 2-Chloro-1-nitro-4-methylbenzene | Sodium Phenoxide | This compound | The nitro group at C1 strongly activates the ortho position (C2) for nucleophilic attack. |

| 1-Chloro-2-methyl-4-nitrobenzene | Sodium Phenoxide | 2-Methyl-4-nitro-1-phenoxybenzene | The nitro group at C4 strongly activates the ortho position (C1) for nucleophilic attack. |

| 4-Chloro-1-nitrobenzene | Sodium p-cresolate | 4'-Methyl-4-nitrodiphenyl ether | The nitro group at C4 strongly activates the para position (C1) for nucleophilic attack. |

The Ullmann condensation, which typically involves copper catalysis to couple an aryl halide with a phenol, often requires higher temperatures than SNAr reactions but is less dependent on strong electronic activation. rsc.orgchemsrc.com However, regioselectivity can still be a challenge and is influenced by factors such as the choice of ligand, copper source, and reaction conditions. chemsrc.comlibretexts.org

Stereochemical Considerations

Stereochemistry in diaryl ether synthesis primarily relates to the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. In diaryl ethers, this can occur if there are bulky substituents at the ortho positions of one or both aromatic rings, flanking the ether linkage. This steric hindrance can restrict the free rotation around the C-O-C bonds, creating a chiral axis and leading to non-superimposable, mirror-image enantiomers.

However, in more sterically crowded analogues, atropisomerism becomes a significant factor. For example, if both positions ortho to the ether linkage on both rings are occupied by bulky groups (e.g., methyl, tert-butyl, or halogen atoms), stable atropisomers can often be isolated. The synthesis of such molecules without producing a racemic mixture requires asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries. cymitquimica.com

Table 2: Analysis of Atropisomerism Potential in Substituted Diaryl Ethers

| Compound | Ortho-Substituents to Ether Linkage | Predicted Atropisomerism | Rationale |

|---|---|---|---|

| This compound | H, NO₂ | Unlikely | Steric hindrance from a single nitro group is typically insufficient to prevent bond rotation at ambient temperatures. |

| 2,6-Dimethyl-1-phenoxybenzene | H, H (on phenoxy ring); CH₃, CH₃ (on substituted ring) | Possible | The two methyl groups create significant steric hindrance, potentially restricting rotation and leading to stable atropisomers. |

| 2,2'-Dinitro-1,1'-binaphthyl ether | NO₂ (on one ring); NO₂ (on other ring) | Highly Likely | The bulky nitro groups combined with the rigid naphthyl systems create a very high barrier to rotation. |

Reactivity and Transformational Pathways of 4 Methyl 1 Nitro 2 Phenoxybenzene

Chemical Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached, making it a focal point for several important transformations.

Reductions to Amine Derivatives and Subsequent Functionalization

The reduction of the nitro group in aromatic compounds to an amine is a fundamental and widely used transformation in organic synthesis. organic-chemistry.org This process converts the electron-withdrawing nitro group into an electron-donating amino group, which can then be further functionalized. A variety of reagents and catalytic systems can be employed for this reduction, each with its own advantages in terms of chemoselectivity and reaction conditions. Common methods include catalytic hydrogenation using catalysts like Pd/C, as well as reductions using metals such as iron or tin in acidic media. organic-chemistry.org

For 4-methyl-1-nitro-2-phenoxybenzene, this reduction yields 4-methyl-2-phenoxyaniline. This amine derivative is a valuable intermediate for the synthesis of more complex molecules. The amino group can undergo a wide range of subsequent functionalization reactions, including diazotization followed by substitution, acylation, alkylation, and the formation of Schiff bases.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

| H₂/Pd/C | Catalytic hydrogenation is a clean and efficient method, often proceeding under mild conditions. |

| Fe/HCl or Fe/NH₄Cl | A classic and cost-effective method for nitro group reduction in acidic or neutral conditions. |

| Sn/HCl | Another traditional method, though less commonly used now due to environmental concerns with tin. |

| Na₂S₂O₄ | Sodium dithionite (B78146) offers a milder, non-catalytic alternative for the reduction. |

| Transfer Hydrogenation | Utilizes hydrogen donors like formic acid or cyclohexene (B86901) in the presence of a catalyst. organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The nitro group is a strong electron-withdrawing group, and when positioned ortho or para to a potential leaving group on an aromatic ring, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comyoutube.com In the case of this compound, the nitro group is ortho to the phenoxy group. While the phenoxy group is not a typical leaving group in the same way as a halide, under forcing conditions or with highly reactive nucleophiles, substitution reactions can be envisioned.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Departure of the leaving group: The aromaticity of the ring is restored by the elimination of the leaving group.

The rate of SNAr reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electron-withdrawing groups on the aromatic ring.

Reactions Involving the Phenoxy Ether Linkage

The ether bond in this compound represents another reactive site within the molecule.

Ether Cleavage Reactions and Mechanistic Investigations

The cleavage of the C-O bond in diaryl ethers like this compound is generally challenging and requires harsh reaction conditions. This is due to the strength of the aryl-oxygen bond. However, cleavage can be achieved using strong acids like HBr or HI, or with strong bases under high temperatures.

Mechanistically, acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on one of the aromatic rings. The presence of the electron-withdrawing nitro group can influence the regioselectivity of this cleavage.

Electrophilic Aromatic Substitution on the Methylated Ring

The benzene (B151609) ring containing the methyl group can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group, while the phenoxy group is also activating and ortho-, para-directing. In contrast, the nitro group on the other ring is a deactivating, meta-directing group. chemguide.co.ukyoutube.com When considering electrophilic attack on the methylated ring of this compound, the directing effects of the methyl and phenoxy substituents will be the primary determinants of the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

The interplay of the activating methyl and phenoxy groups will likely lead to a mixture of isomeric products, with substitution occurring at the positions ortho and para to these groups. The steric hindrance from the adjacent phenoxy group may influence the ratio of these products.

Oxidative and Reductive Reactivity within the Molecular Framework

The entire molecular framework of this compound can participate in redox reactions beyond the simple reduction of the nitro group.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield 2-nitro-6-phenoxybenzoic acid.

The aromatic rings themselves can be susceptible to oxidation under very harsh conditions, leading to ring-opening products. Conversely, under certain reductive conditions, such as Birch reduction, the aromaticity of one or both rings could be disrupted. However, the presence of the nitro group would likely be the primary site of reduction under milder conditions.

Table 2: Key Reactive Sites and Potential Transformations

| Functional Group/Moiety | Type of Reaction | Potential Products |

| Nitro Group | Reduction | 4-methyl-2-phenoxyaniline |

| Nitro Group | Nucleophilic Aromatic Substitution (activating group) | Products of phenoxy group displacement |

| Phenoxy Ether Linkage | Ether Cleavage | 4-methyl-2-nitrophenol and phenol (B47542) |

| Methylated Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

| Methyl Group | Oxidation | 2-nitro-6-phenoxybenzoic acid |

Advanced Spectroscopic and Structural Analysis in Studies of 4 Methyl 1 Nitro 2 Phenoxybenzene and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of 4-Methyl-1-nitro-2-phenoxybenzene. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for the mapping of atomic connectivity and confirmation of the substitution pattern on the aromatic rings.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm value). Conversely, the methyl (-CH₃) and phenoxy (-OPh) groups are electron-donating, leading to an upfield shift for their ortho and para protons. The protons on the unsubstituted phenoxy ring typically appear as a complex multiplet, similar to those in diphenyl ether itself chemicalbook.comspectrabase.com. The methyl group protons would appear as a distinct singlet, typically in the range of 2.0-2.5 ppm.

In the ¹³C NMR spectrum, the carbon atoms attached to electronegative groups like the nitro and phenoxy groups are significantly deshielded and appear at higher chemical shifts. For instance, the carbon atom bonded to the nitro group is expected to have a chemical shift well above 140 ppm. The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution across the molecule nih.gov.

The expected NMR data, based on analyses of similar substituted nitroaromatic ethers, is summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on substituent effects on benzene (B151609) and data from analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Group (-CH₃) | ~2.3 | ~20 |

| Aromatic Protons (Nitro-substituted ring) | 6.8 - 8.0 | 115 - 150 |

| Aromatic Protons (Phenoxy ring) | 7.0 - 7.5 | 118 - 160 |

| C-NO₂ | - | >145 |

| C-O (ether link, nitro-subst. ring) | - | >150 |

| C-O (ether link, phenoxy ring) | - | >155 |

| C-CH₃ | - | ~130-140 |

Note: The specific coupling patterns (e.g., doublet, triplet, multiplet) of the aromatic protons would provide definitive information on their relative positions.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to confirm its molecular formula through high-resolution mass analysis. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information that corroborates the proposed connectivity.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation of nitroaromatic compounds is well-characterized. youtube.com A primary fragmentation pathway for this compound would involve the loss of the nitro group, either as a nitro radical (•NO₂) or as nitric oxide (NO) followed by a hydroxyl radical (•OH).

Another significant fragmentation pathway is the cleavage of the ether bond (C-O-C). This can occur on either side of the oxygen atom, leading to characteristic fragment ions corresponding to the substituted nitrophenyl moiety and the phenyl moiety. The presence of these specific fragments helps to confirm the diphenyl ether backbone.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 229 | [M]⁺• | Molecular Ion |

| 199 | [M - NO]⁺ | Loss of nitric oxide |

| 183 | [M - NO₂]⁺ | Loss of nitro group |

| 152 | [M - C₆H₅O]⁺• | Cleavage of ether bond |

| 93 | [C₆H₅O]⁺ | Cleavage of ether bond |

| 77 | [C₆H₅]⁺ | Loss of oxygen from [C₆H₅O]⁺ |

The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), allows for the unambiguous confirmation of the elemental composition, C₁₃H₁₁NO₃.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this technique would reveal the relative orientation of the two aromatic rings and the conformation of the nitro group.

In analogous substituted diphenyl ethers and nitrotoluenes, the molecule is often not perfectly planar. mdpi.comresearchgate.net Steric hindrance between the substituents and the adjacent ring can lead to a twisted conformation around the C-O-C ether linkage. The dihedral angle between the mean planes of the two aromatic rings is a key parameter determined from the crystal structure.

Furthermore, the orientation of the nitro group is of significant interest. In many nitrobenzene (B124822) derivatives, the nitro group is slightly twisted out of the plane of the benzene ring to which it is attached. nih.govresearchgate.net The magnitude of this twist depends on the steric and electronic effects of the neighboring groups.

Table 3: Representative Crystallographic Data for an Analogous Compound (1-Chloro-2-methyl-4-nitrobenzene) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698 |

| b (Å) | 3.7195 |

| c (Å) | 13.5967 |

| β (°) | 91.703 |

| Dihedral Angle (NO₂ vs. Ring) | 6.2° |

This data illustrates the type of precise structural information obtainable from an X-ray diffraction study.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would show distinct absorption bands corresponding to the nitro, ether, methyl, and aromatic components of the structure.

The most characteristic vibrations for the nitro group are its symmetric and asymmetric stretching modes. The asymmetric stretch typically appears as a strong band in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found in the 1300-1370 cm⁻¹ range. The C-O-C stretching of the diaryl ether linkage gives rise to strong bands, typically around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching appears above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic Rings |

| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) |

| 1500 - 1560 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1300 - 1370 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Ether Linkage |

These characteristic frequencies provide a rapid and reliable method for confirming the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic system, which acts as a chromophore.

The presence of the nitro group, a powerful auxochrome and chromophore, in conjugation with the aromatic ring system, significantly influences the absorption profile. Two main types of transitions are expected for nitroaromatic compounds: a lower-energy n→π* transition and a higher-energy π→π* transition. The π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong and results in a high molar absorptivity (ε). The n→π* transition, involving a non-bonding electron on an oxygen atom of the nitro group, is generally weaker. The extended conjugation across the diphenyl ether system can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simple nitrobenzene.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength (λₘₐₓ) Region | Characteristics |

| π → π | 250 - 320 nm | High intensity (strong absorption) |

| n → π | 300 - 380 nm | Low intensity (weak absorption) |

The exact position and intensity of these absorption bands provide insight into the electronic structure and conjugation within the molecule.

Computational and Theoretical Investigations of 4 Methyl 1 Nitro 2 Phenoxybenzene

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity. For an aromatic compound like 4-methyl-1-nitro-2-phenoxybenzene, these calculations reveal how the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl (-CH₃) and phenoxy (-OC₆H₅) groups influence the electronic environment of the benzene (B151609) ring.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap implies high stability and low reactivity.

For related nitroaromatic compounds, the HOMO is typically distributed over the phenoxy and benzene ring moieties, while the LUMO is often localized on the nitrobenzene (B124822) part of the molecule, particularly on the nitro group itself. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack at the phenoxy ring.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a standard tool for its balance of accuracy and computational cost. It is particularly effective for geometry optimization and energetic analysis.

Energetic Analysis: Once the geometry is optimized, DFT can provide accurate calculations of the molecule's total electronic energy. This allows for the comparison of the relative stabilities of different isomers or conformers. For example, a DFT analysis could determine the energy barrier to rotation around the ether C-O bond, providing insight into the molecule's flexibility.

The table below lists computed properties for a structural isomer, 2-methyl-4-nitro-1-phenoxybenzene, which are typically derived from DFT and other computational methods. nih.gov

| Property | Value (for 2-Methyl-4-nitro-1-phenoxybenzene) |

| Molecular Weight | 229.23 g/mol |

| Exact Mass | 229.07389321 Da |

| XLogP3-AA | 3.6 |

| Polar Surface Area | 55.1 Ų |

| Rotatable Bond Count | 2 |

| Complexity | 258 |

This interactive table provides computed data for an isomer of the target compound, illustrating typical outputs of computational analysis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal its conformational landscape. The molecule is not rigid; the phenoxy group can rotate relative to the nitrobenzene ring, and the methyl group can also rotate. An MD simulation would track these movements, identifying the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules or surfaces, as its shape can adapt to its environment. Simulations could be run in a vacuum to study intrinsic dynamics or in a solvent to see how intermolecular interactions affect conformational preferences.

Prediction of Spectroscopic Parameters and Validation

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, methods like DFT can generate theoretical spectra that can be compared with experimental results for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The resulting theoretical IR spectrum shows peaks corresponding to specific bond stretches, bends, and wags. For this compound, this would include characteristic peaks for the C-H stretches of the aromatic rings and methyl group, the asymmetric and symmetric stretches of the C-O-C ether linkage, and the strong, distinctive stretches of the N-O bonds in the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The predicted shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-visible range. This can predict the λ(max) values and helps in interpreting the electronic transitions, such as π → π* transitions within the aromatic systems.

Comparing these predicted spectra with experimentally measured spectra is a critical step in validating the accuracy of the chosen computational model and the optimized geometry.

Structure-Reactivity and Structure-Property Relationships (Non-Biological Applications)

By correlating the computed structural and electronic features with observable chemical behavior, computational studies can establish valuable structure-reactivity and structure-property relationships.

Structure-Reactivity: The electronic properties calculated with quantum methods directly inform reactivity. For instance, the distribution of electrostatic potential on the molecular surface, often visualized as a color-mapped surface, can predict sites for electrophilic or nucleophilic attack. In nitroaromatic compounds, the region around the nitro group is strongly electron-deficient (electrophilic), while the phenoxy ring is typically more electron-rich (nucleophilic). These insights are crucial for predicting how the molecule will behave in chemical reactions, for example, in its synthesis or degradation. Studies on related energetic materials use DFT to estimate bond dissociation energies, which helps in understanding thermal stability and decomposition pathways.

Structure-Property: Physical properties can also be predicted. The polar surface area and the lipophilicity (e.g., XLogP3) are key descriptors for predicting solubility, a critical parameter in materials science and chemical engineering applications. nih.gov The calculated molecular polarizability and hyperpolarizability can indicate potential for use in non-linear optical materials. For energetic compounds, properties like heat of formation and density are calculated to predict performance. These relationships allow for the computational screening of novel molecules for specific applications before committing to their synthesis.

Applications of 4 Methyl 1 Nitro 2 Phenoxybenzene in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block in Multi-Step Syntheses

The true value of 4-Methyl-1-nitro-2-phenoxybenzene in organic synthesis lies in its role as a sophisticated building block. The nitroaromatic moiety is a cornerstone in constructing more complex molecules, serving as a masked functional group that can be revealed in a later synthetic step. The reduction of the nitro group to an amine is a common and high-yielding transformation, providing a crucial amino group for further reactions.

Research has shown that structurally similar nitrophenyl ethers are valuable intermediates. For instance, 4-(4-Nitrophenoxy)biphenyl is used as a precursor to an amine-containing molecule that acts as a curing agent for epoxy resins, highlighting how the nitrodiphenyl ether structure is a key component for creating polymer additives. mdpi.com Similarly, other substituted diphenyl ethers, such as 1-sulfonamido-2-(4'-nitrophenoxy)-5-methylbenzene, have been reported as advanced intermediates in the multi-step synthesis of biologically active molecules, including lead compounds for antibiotics. nih.gov

The general strategy involves using the robust ether linkage and the specific substitution pattern as a stable scaffold. The nitro group can be carried through several synthetic steps before its conversion to an amine, which can then be used to build heterocycles, form amide bonds, or act as a nucleophile in various coupling reactions. Chlorinated nitroaromatic compounds, which share functional similarities, are well-established as vital building blocks for a wide range of industrial chemicals, dyes, and pharmaceuticals. researchgate.net This underscores the industrial relevance of using such intermediates in large-scale chemical production.

Table 1: Examples of Structurally Related Nitroaromatic Intermediates and Their Applications

| Intermediate Compound | Key Transformation | Final Application/Product Class |

| 4-(4-Nitrophenoxy)biphenyl | Reduction of nitro group to amine | Curing agent for epoxy resins mdpi.com |

| 1-Sulfonamido-2-(4'-nitrophenoxy)-5-methylbenzene | Multi-step synthesis involving the nitro-ether scaffold | Biologically active molecules (e.g., antibiotic leads) nih.gov |

| 1-Chloro-2-methyl-4-nitrobenzene | Nucleophilic aromatic substitution, reduction | Industrial chemicals, pharmaceuticals, heterocycles researchgate.net |

| 1-Bromo-4-methyl-2-nitrobenzene | Multi-step synthesis | Insecticidal compounds (pyrethroids) |

Precursor for High-Performance Polymer Synthesis (e.g., Polyether Ether Ketone (PEEK) analogues, Polyimides)

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyimides and poly(ether ether ketone) (PEEK) are leading examples of such materials. The synthesis of these polymers often relies on monomers that contain rigid aromatic units and flexible ether linkages.

This compound is an ideal precursor for creating custom diamine monomers required for polyimide synthesis. The synthetic route involves the reduction of the nitro group to an amine, yielding 4-methyl-2-phenoxyaniline. This diamine, possessing a methyl substituent and a flexible ether bond, can then be polymerized with various aromatic dianhydrides. The incorporation of phenoxy groups and methyl substituents into the polymer backbone can enhance solubility and processability without significantly compromising thermal properties.

Studies on analogous systems confirm this approach. For example, novel polyimides have been successfully synthesized from aromatic diamines containing tert-butyl or methyl groups. These diamines are often prepared in a two-step process starting from a substituted catechol and a nitro-functionalized acyl chloride or halo-aromatic, followed by the reduction of the nitro intermediates. nih.govwikipedia.org Similarly, other diether-amine monomers are prepared via the nucleophilic substitution reaction between a dihydroxy compound and a chloronitrobenzene, followed by catalytic reduction of the resulting dinitro compound. acs.org These resulting polyimides can often be cast into flexible and transparent films with high thermal stability. nih.govwikipedia.org

While not a direct precursor for traditional PEEK, the diphenyl ether structure is fundamental to PEEK analogues. The synthesis of PEEK and its analogues typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. The principles used in these syntheses, which rely on diaryl ether linkages to build the polymer backbone, are applicable to monomers derived from this compound.

Table 2: Properties of Polyimides Derived from Structurally Similar Diamine Monomers

| Diamine Monomer Structure | Dianhydride Used | Resulting Polymer Properties | Reference |

| 4-Methyl-1,2-phenylene bis(4-aminobenzoate) | 6FDA | Flexible, transparent film; 5% weight loss at 380 °C. | nih.gov |

| 4-tert-Butyl-1,2-phenylene bis(4-aminobenzoate) | 6FDA | Flexible, colorless film; soluble in NMP. | wikipedia.org |

| 3,6-bis(4-aminophenoxy)benzonorbornane | Various Aromatic Dianhydrides | Flexible, tough films; Tg between 209-327 °C. | acs.org |

| *6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride |

Development of Agrochemical Scaffolds (Focus on chemical synthesis/design)

The diphenyl ether structure is a recognized scaffold in the design of agrochemicals, particularly herbicides. The chemical stability of the ether bond combined with the opportunities for various substitution patterns on the phenyl rings allows for the fine-tuning of biological activity.

While many commercial applications focus on herbicides, the underlying "methyl-nitro-phenoxybenzene" framework can serve as a building block for other types of agrochemicals, such as insecticides. A key example is the use of the structurally related compound 1-Bromo-4-methyl-2-nitrobenzene as a synthetic intermediate. This compound is a precursor in the synthesis of an alcohol moiety that is part of a pyrethroid, a class of synthetic insecticides. researchgate.net

Table 3: Synthetic Pathway Example for Agrochemical Development

| Starting Material | Key Intermediate | Target Moiety | Application Class | Reference |

| Toluene | 1-Bromo-4-methyl-2-nitrobenzene | 4-Methoxymethylbenzyl alcohol (with bromine) | Insecticide (Pyrethroid component) | researchgate.net |

Design of Functional Molecules for Chemical Sensing or Catalysis

The design of functional molecules for applications like chemical sensing and catalysis requires specific molecular features, such as redox-active centers, binding sites for ions or other molecules, and structurally robust frameworks. This compound possesses latent functionalities that make it a candidate for developing such molecules.

The nitro group is strongly electron-withdrawing and electrochemically active, a property exploited in some chemical sensors. More commonly, the nitro group is a precursor to an amine. The resulting aniline (B41778) derivative can be readily functionalized. For example, it can be converted into a diazonium salt to immobilize it onto sensor surfaces or used to coordinate with metal ions to form catalytic complexes. The catalytic reduction of nitroaromatics is itself a widely studied and important industrial reaction, often utilizing sophisticated metal catalysts. nih.govrsc.orgresearchgate.net Molecules like this compound serve as substrates in these catalytic systems, which are crucial for producing amines. nih.gov

Furthermore, the diphenyl ether core provides a stable and well-defined three-dimensional structure. This scaffold has been used to synthesize complex bis-heterocyclic molecules by choosing a substituted diphenyl ether as the central precursor. nih.govacs.org In catalysis, the cleavage of the C-O ether bond in diphenyl ether over bifunctional catalysts is a researched pathway for producing valuable chemicals. osti.gov By extension, a functionalized diphenyl ether could be designed to act as a ligand, where the ether oxygen and other substituents coordinate to a metal center, creating a bespoke catalyst for a specific chemical transformation.

While direct applications of this compound in sensing and catalysis are not widely reported, its structure represents a platform from which such functional molecules can be rationally designed and synthesized. The combination of a stable diphenyl ether backbone with a readily transformable nitro group makes it a promising starting point for innovation in these fields.

Environmental Studies and Degradation Pathways of Nitro Substituted Diaryl Ethers

Abiotic Degradation Mechanisms: Photolysis and Hydrolysis

Abiotic degradation involves the breakdown of chemical substances through non-biological pathways, with photolysis and hydrolysis being the most significant for nitro-substituted diaryl ethers in the environment.

Hydrolysis is a chemical reaction where water breaks down a compound. The diaryl ether bond is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Cleavage of this stable bond usually necessitates extreme pH levels or high temperatures, conditions not commonly encountered in natural settings. Therefore, hydrolysis is generally considered a slow and less significant degradation pathway for nitro-substituted diaryl ethers compared to photochemical reactions and biological processes. researchgate.net

Biotransformation and Biodegradation Processes

The breakdown of complex organic molecules by microorganisms is a vital environmental process. For nitro-substituted diaryl ethers, biodegradation is a key mechanism for their removal from soil and water.

Microbial action on nitroaromatic compounds can proceed through different routes depending on the specific microorganisms and environmental conditions (aerobic vs. anaerobic). nih.gov A common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov These resulting aromatic amines are generally less toxic and more susceptible to further degradation.

Under aerobic conditions, microorganisms may employ oxygenase enzymes to attack the aromatic ring. nih.govscilit.com Dioxygenases, for example, can insert two hydroxyl groups onto the ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of catechols. researchgate.net These catechols are then channeled into central metabolic pathways. Alternatively, some bacteria initiate degradation by oxidizing a methyl group on the ring, if present. nih.gov

Studies on nitrodiphenyl ether herbicides have provided insight into these processes. For example, the bacterium Sphingomonas wittichii RW1, known for degrading dioxins, can also metabolize nitrodiphenyl ether herbicides like nitrofen (B51676) and oxyfluorfen. nih.gov Its degradation pathway typically involves the initial reduction of the nitro group, followed by the cleavage of the ether bond. nih.gov The rapid metabolism of the resulting phenolic and catecholic intermediates suggests efficient incorporation into the bacterium's primary metabolism. nih.gov

The table below summarizes common microbial degradation strategies for nitroaromatic compounds.

| Degradation Strategy | Description | Typical Conditions |

| Nitro Group Reduction | The nitro group is sequentially reduced to an amino group, making the molecule less toxic and more amenable to further breakdown. | Anaerobic/Aerobic |

| Oxidative Attack | Dioxygenase or monooxygenase enzymes hydroxylate the aromatic ring, often leading to the elimination of the nitro group as nitrite. | Aerobic |

| Ether Bond Cleavage | The bond connecting the two aromatic rings is broken, splitting the molecule into smaller, more easily degradable fragments. | Aerobic/Anaerobic |

Environmental Persistence and Monitoring of Related Compounds

The persistence of a chemical in the environment is a measure of its resistance to degradation. Due to the stability of the aromatic rings and the ether linkage, nitro-substituted diaryl ethers can be recalcitrant. nih.gov Their persistence depends on a variety of factors, including the compound's specific structure, soil type, water chemistry, sunlight exposure, and the presence of adapted microbial populations. The electron-withdrawing nature of the nitro group makes the aromatic system resistant to oxidative degradation, contributing to their stability. nih.gov

Monitoring the presence of these compounds and their transformation products in the environment is crucial for risk assessment. Advanced analytical techniques are required for their detection and quantification in complex matrices like soil and water. High-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS), are the methods of choice. These powerful tools provide the sensitivity and specificity needed to track the fate of the parent compounds and identify their various degradation intermediates, offering a clearer picture of the degradation pathways and the potential for accumulation.

Development of Remediation Strategies (Chemical/Biological)

Addressing the contamination of soil and water by persistent nitroaromatic compounds requires effective remediation technologies. Both chemical and biological approaches have been developed and are continually being refined.

Chemical Remediation often involves advanced oxidation processes (AOPs). researchgate.net These methods, which include techniques like ozonation and Fenton reactions, generate highly reactive species such as hydroxyl radicals. These radicals can non-selectively attack and break down a wide range of organic pollutants, mineralizing them into simpler, non-toxic substances like carbon dioxide and water. Catalytic hydrogenation using metal nanoparticles is another promising chemical strategy for the reduction and removal of nitroaromatic compounds from water. researchgate.net

Biological Remediation , or bioremediation, harnesses the metabolic capabilities of microorganisms to clean up contaminated sites. nih.govslideshare.net This can be achieved by stimulating the native microbial populations (biostimulation) or by introducing specialized microbes to the site (bioaugmentation). For nitroaromatic compounds, bioremediation strategies often focus on either anaerobic reduction of the nitro group or aerobic ring cleavage. nih.gov Fluidized bed bioreactors have been shown to be effective in treating wastewater containing compounds like p-nitrophenol, achieving high degradation efficiency by optimizing conditions for microbial activity. nih.gov The use of whole cells or specific enzymes immobilized on supports is also a growing area of interest for treating soils with high contaminant loads. nih.gov

The choice of remediation strategy is dictated by the specific contaminant, the characteristics of the contaminated site, and economic considerations. In many cases, an integrated approach that combines both chemical and biological treatments may offer the most comprehensive and effective solution.

Future Directions and Emerging Research Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ethers, such as 4-Methyl-1-nitro-2-phenoxybenzene, often relies on methods like the Ullmann condensation, which can require harsh reaction conditions. Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives.

Future research will likely focus on the following sustainable approaches:

Flow Chemistry for Nitration: Continuous flow nitration presents a safer and more efficient alternative to conventional batch processes for introducing the nitro group onto the phenoxybenzene scaffold. researchgate.net This technology offers precise control over reaction parameters, leading to higher yields and improved safety, especially for exothermic nitration reactions. nih.gov

Greener Ullmann-Type Coupling Reactions: Efforts are being made to develop more environmentally friendly Ullmann-type reactions. researchgate.net This includes the use of recyclable heterogeneous catalysts and ligand-free systems, which reduce waste and avoid the use of toxic and expensive ligands. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce side product formation for the synthesis of related diaryl ethers and nitroaromatic compounds. nih.govresearchgate.net This technique offers a significant advantage in terms of energy efficiency and reaction time.

Photocatalytic Synthesis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods are being explored for the synthesis of nitroaromatic compounds and for promoting C-O bond formation in diaryl ether synthesis, offering a mild and sustainable reaction pathway. acs.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether and Nitroaromatic Synthesis

| Methodology | Advantages | Potential for this compound Synthesis |

| Traditional Ullmann Condensation | Well-established | Often requires high temperatures and stoichiometric copper |

| Flow Chemistry (Nitration) | Enhanced safety, higher yields, precise control researchgate.netnih.gov | Safer and more efficient introduction of the nitro group |

| Green Ullmann Coupling | Recyclable catalysts, ligand-free conditions researchgate.netacs.org | More sustainable and cost-effective diaryl ether formation |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields nih.govresearchgate.net | Rapid and efficient synthesis |

| Photocatalytic Synthesis | Mild reaction conditions, sustainable acs.org | Green and energy-efficient synthetic route |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The reactivity of this compound is largely dictated by its three key functional components: the nitro group, the diaryl ether linkage, and the methyl-substituted aromatic ring. While some reactions are predictable based on the chemistry of these individual groups, future research will aim to uncover novel and synergistic reactivity.

Key areas for exploration include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of subsequent functionalization possibilities, including diazotization and coupling reactions. frontiersin.org Research into selective and mild reduction methods will be crucial.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the nitro-substituted ring towards electrophilic attack, directing incoming electrophiles to the meta position. ontosight.ai Conversely, the phenoxy and methyl groups are activating and direct electrophiles to the ortho and para positions on their respective rings. Future studies will likely investigate the regioselectivity of various electrophilic substitution reactions on this multifunctional scaffold.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research into the selective C-H activation of the methyl group or the aromatic rings of this compound could lead to the development of novel and efficient synthetic routes to complex derivatives.

Catalytic Functionalization: The development of novel catalytic systems to functionalize the diaryl ether backbone or the nitro group will be a significant area of research. This could involve transition-metal catalysis for cross-coupling reactions or organocatalysis for asymmetric transformations.

Advanced Integrated Computational-Experimental Approaches in Chemical Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, integrated computational-experimental approaches will be pivotal.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity and toxicity of this compound and its derivatives. mdpi.com This is particularly relevant given that many nitroaromatic compounds exhibit biological activity.

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. This can aid in understanding its reactivity and in the design of new synthetic transformations.

Molecular Modeling and In Silico Design: Molecular modeling techniques can be used to simulate the interactions of this compound with biological targets or to predict its material properties. This can guide the design of new derivatives with specific desired functionalities.

Table 2: Potential Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights |

| QSAR | Prediction of biological activity and toxicity mdpi.com | Guiding the design of safer and more effective compounds |

| DFT | Elucidation of electronic structure and reaction mechanisms | Understanding reactivity and predicting reaction outcomes |

| Molecular Modeling | Simulation of molecular interactions and properties | Designing derivatives for specific applications |

Expansion of Applications in Niche and Emerging Chemical Technologies

While diaryl ethers are known intermediates in the pharmaceutical and agrochemical industries, the unique combination of functional groups in this compound suggests potential for its use in more specialized and emerging technologies.

Future research could explore applications in:

Materials Science: Nitroaromatic compounds can be precursors to high-performance polymers and energetic materials. The structural features of this compound could be exploited to synthesize novel polymers with enhanced thermal stability or specific optical properties.

Organic Electronics: Diaryl ethers are being investigated for their potential use in organic electronics. The electronic properties of this compound, tunable through its functional groups, could make it a candidate for components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Nanotechnology: A related compound has been explored for its use in creating nanocomposites for electronic applications. mdpi.com The ability of this compound to be incorporated into nanostructured materials could lead to the development of novel sensors or catalytic systems.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-nitro-2-phenoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration and etherification reactions. For example, nitration of 4-methyl-2-phenoxybenzene under controlled temperature (0–5°C) with HNO₃/H₂SO₄ minimizes byproducts like ortho-substituted isomers. Solvent choice (e.g., dichloromethane or benzene mixtures) impacts solubility and reaction kinetics . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify nitro and methyl group positions.

- HPLC-MS : For purity assessment (≥95% by area normalization) .

- Melting Point Analysis : Compare with literature values (e.g., analogous nitroaromatics with mp 170–174°C require precise temperature control) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity per EU-GHS) .

- Ventilation : Use fume hoods due to potential inhalation hazards.

- Waste Disposal : Segregate nitroaromatic waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian).

- Isomer Analysis : Use preparative chromatography to isolate isomers and assign signals unambiguously.

- Collaborative Databases : Cross-reference with REAXYS or PubChem entries for nitroaromatics .

Q. What strategies optimize the regioselectivity of nitration in substituted phenoxybenzenes?

- Methodological Answer :

- Directing Groups : Methyl groups act as weak ortho/para directors, but steric hindrance from the phenoxy group favors para-nitration.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nitronium ion activity.

- Catalytic Additives : Use zeolites or ionic liquids to control reaction pathways .

Q. How do electronic effects of substituents influence the stability of this compound under acidic conditions?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents (e.g., methyl as electron-donating) with hydrolysis rates.

- Degradation Studies : Monitor via UV-Vis spectroscopy at λmax 270–300 nm under varying pH .

Data-Driven Research Design

Q. How to design a stability study for this compound in aqueous environments?

- Methodological Answer :

- Accelerated Testing : Expose the compound to pH 3–11 buffers at 40–60°C for 1–4 weeks.

- Analytical Endpoints : Quantify degradation products via LC-MS and assess nitro group reduction using cyclic voltammetry .

Q. What computational tools predict the metabolic pathways of nitroaromatic compounds like this compound?

- Methodological Answer :

- In Silico Models : Use BKMS_METABOLIC or PISTACHIO databases to predict cytochrome P450-mediated oxidation or nitroreductase activity .

- Docking Simulations : Map binding affinities with human enzymes (e.g., CYP3A4) using AutoDock Vina .

Conflict Resolution in Experimental Data

Q. How to address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HepG2) to rule out cell-specific effects.

- Impurity Profiling : Ensure synthesized derivatives are ≥98% pure via preparative HPLC to exclude confounding byproducts .

Q. What statistical methods validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading).

- R&R Analysis : Calculate repeatability and reproducibility standard deviations across three independent labs .

Tables for Key Parameters

| Parameter | Optimal Range | Method | Reference |

|---|---|---|---|

| Nitration Temperature | 0–5°C | HNO₃/H₂SO₄ in CH₂Cl₂ | |

| HPLC Purity Threshold | ≥95% (Area Normalization) | C18 column, MeOH/H₂O eluent | |

| Acute Toxicity (Oral) | Category 4 (LD₅₀ > 300 mg/kg) | EU-GHS Classification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.